

# Comparative Analysis of Ertugliflozin's Impact on Renal Hemodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ertugliflozin |           |
| Cat. No.:            | B3433122      | Get Quote |

This guide provides a detailed comparative analysis of the effects of **ertugliflozin** on renal hemodynamics, juxtaposed with other prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors: canagliflozin, dapagliflozin, and empagliflozin. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data from key clinical trials, detailed experimental protocols, and visualizations of relevant physiological pathways and workflows.

## **Executive Summary**

SGLT2 inhibitors as a class are recognized for their beneficial effects on renal outcomes.[1] A key mechanism contributing to this renoprotection is the modulation of renal hemodynamics. These drugs typically induce an initial, reversible dip in the estimated glomerular filtration rate (eGFR), followed by a stabilization or slower decline in renal function over the long term.[2][3] This initial hemodynamic effect is thought to be a consequence of increased sodium delivery to the macula densa, leading to tubuloglomerular feedback-mediated vasoconstriction of the afferent arteriole and a subsequent reduction in intraglomerular pressure. Some studies also suggest a potential for post-glomerular vasodilation.[4]

This guide synthesizes data from major clinical trials including VERTIS CV for **ertugliflozin**, CREDENCE for canagliflozin, DAPA-CKD for dapagliflozin, and EMPA-REG OUTCOME for empagliflozin, alongside dedicated mechanistic studies. While direct head-to-head trials with comprehensive renal hemodynamic endpoints are limited, this comparison of data from



individual studies provides valuable insights into the class-wide and potentially drug-specific effects on the kidney.

# **Quantitative Data on Renal Hemodynamic Effects**

The following tables summarize the effects of **ertugliflozin** and other SGLT2 inhibitors on key renal hemodynamic parameters. It is important to note that the methodologies for measuring these parameters can vary between studies, with eGFR being a common clinical measure and direct GFR, RPF, and FF measurements providing more precise hemodynamic insights.

Table 1: Ertugliflozin - Effects on Renal Parameters (VERTIS CV Trial)

| Parameter                                              | Ertugliflozin 5<br>mg | Ertugliflozin 15<br>mg | Placebo | Trial/Study                            |
|--------------------------------------------------------|-----------------------|------------------------|---------|----------------------------------------|
| Baseline eGFR (mL/min/1.73m²)                          | ~76.5                 | ~76.5                  | ~76.5   | VERTIS CV[5]                           |
| Change in eGFR<br>at Week 6<br>(mL/min/1.73m²)         | -2.3[3]               | -2.7[3]                | -0.7[3] | Post hoc<br>analysis of two<br>RCTs[3] |
| Change in eGFR<br>at Week 104<br>(mL/min/1.73m²)       | -0.2[3]               | +0.1[3]                | -2.0[3] | Post hoc<br>analysis of two<br>RCTs[3] |
| eGFR Slope<br>(Weeks 6-156,<br>mL/min/1.73m²/y<br>ear) | -0.32                 | -0.32                  | -1.51   | VERTIS CV[6]                           |

Table 2: Canagliflozin - Effects on Renal Parameters (CREDENCE Trial)



| Parameter                                          | Canagliflozin 100<br>mg | Placebo | Trial/Study |
|----------------------------------------------------|-------------------------|---------|-------------|
| Baseline eGFR<br>(mL/min/1.73m²)                   | 56.2                    | 56.2    | CREDENCE[7] |
| Annual eGFR Slope<br>Difference<br>(mL/min/1.73m²) | Slower decline of 1.52  | -       | CREDENCE[8] |
| Reduction in<br>Albuminuria                        | Significant reduction   | -       | CANPIONE[9] |

Table 3: Dapagliflozin - Effects on Renal Parameters

| Parameter                            | Dapagliflozin 10<br>mg | Control/Placebo | Trial/Study           |
|--------------------------------------|------------------------|-----------------|-----------------------|
| Baseline GFR<br>(mL/min/1.73m²)      | 118                    | 113             | Mechanistic Study[10] |
| Change in GFR<br>(mL/min/1.73m²)     | -15                    | +1              | Mechanistic Study[10] |
| Baseline RPF<br>(mL/min)             | 668                    | 630             | Mechanistic Study[10] |
| Change in RPF<br>(mL/min)            | +8                     | -1              | Mechanistic Study[10] |
| Baseline Filtration Fraction (%)     | 18                     | 18              | Mechanistic Study[10] |
| Change in Filtration<br>Fraction (%) | -3                     | 0               | Mechanistic Study[10] |
| Acute eGFR decline (mL/min/1.73m²)   | -2.61 (with T2D)       | -               | DAPA-CKD[11]          |

Table 4: Empagliflozin - Effects on Renal Parameters



| Parameter                        | Empagliflozin         | Placebo | Trial/Study               |
|----------------------------------|-----------------------|---------|---------------------------|
| Change in GFR (mL/min)           | -7.9 (at 13 weeks)    | -       | SIMPLE trial substudy[12] |
| Reduction in RBF (DM2-CKD group) | -6%                   | -       | Crossover Trial[13]       |
| Change in GFR (all groups)       | Significant reduction | -       | Crossover Trial[13]       |

## **Experimental Protocols**

The methodologies employed to assess renal hemodynamics are crucial for the interpretation of the presented data. Below are summaries of typical protocols used in the cited studies.

Measurement of Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF):

- Direct GFR (mGFR) Measurement: In dedicated mechanistic studies, GFR is often
  measured using exogenous filtration markers. The gold standard is inulin clearance, though
  other markers like iohexol or 51Cr-EDTA are also used.[10][12] The protocol typically
  involves:
  - A priming infusion of the marker to achieve a target plasma concentration.
  - A continuous infusion to maintain a steady-state plasma concentration.
  - Timed urine collections and plasma sampling at set intervals.
  - GFR is calculated using the formula: GFR = (Urine concentration of marker × Urine flow rate) / Plasma concentration of marker.
- Estimated GFR (eGFR): In large clinical trials, GFR is most commonly estimated using
  equations such as the Modification of Diet in Renal Disease (MDRD) or the Chronic Kidney
  Disease Epidemiology Collaboration (CKD-EPI) equation, based on serum creatinine levels.
   [3][6]



- Renal Plasma Flow (RPF): RPF is typically measured by the clearance of paraaminohippurate (PAH).[10] The protocol is similar to that for direct GFR measurement, involving a continuous infusion of PAH and timed urine and plasma sampling.
- Filtration Fraction (FF): The filtration fraction, which represents the fraction of renal plasma flow that is filtered across the glomerulus, is calculated as the ratio of GFR to RPF (FF = GFR/RPF).[10]

VERTIS CV Trial Protocol for eGFR Assessment:

The VERTIS CV trial was a multicenter, randomized, double-blind, placebo-controlled trial.[5] Participants with type 2 diabetes and established atherosclerotic cardiovascular disease were randomized to receive **ertugliflozin** (5 mg or 15 mg) or placebo.[14] Renal function was monitored by measuring serum creatinine at baseline and at regular intervals throughout the study. eGFR was calculated using the MDRD equation.[3]

Dapagliflozin Mechanistic Study Protocol:

In a study investigating the renal hemodynamic effects of dapagliflozin, 24 participants with type 2 diabetes were recruited.[10] GFR was measured by iohexol clearance and RPF by PAH clearance before and after 4 months of treatment with dapagliflozin 10 mg/day or a control regimen.[10]

## **Visualizations**

Signaling Pathway: Tubuloglomerular Feedback

The following diagram illustrates the proposed mechanism by which SGLT2 inhibitors influence renal hemodynamics through the tubuloglomerular feedback (TGF) mechanism.





Click to download full resolution via product page

Caption: Mechanism of SGLT2 inhibitors on tubuloglomerular feedback.

Experimental Workflow: Assessing Renal Hemodynamics

The diagram below outlines a typical workflow for a clinical study designed to assess the effects of a drug on renal hemodynamics.





Click to download full resolution via product page

Caption: Typical experimental workflow for a renal hemodynamic study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DAPA-CKD Trial:Treating Kidney Disease With Dapagliflozin [diabetesincontrol.com]
- 2. Effects of ertugliflozin on renal function over 104 weeks of treatment: a post hoc analysis of two randomised controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ertugliflozin on renal function over 104 weeks of treatment: a post hoc analysis of two randomised controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of dapagliflozin on renal haemodynamics in hyperfiltering T2D patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiorenal outcomes, kidney function, and other safety outcomes with ertugliflozin in older adults with type 2 diabetes (VERTIS CV): secondary analyses from a randomised, double-blind trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ertugliflozin and Slope of Chronic eGFR: Prespecified Analyses from the Randomized VERTIS CV Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Glycemic Control and Effects of Canagliflozin in Reducing Albuminuria and eGFR: A Post Hoc Analysis of the CREDENCE Trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, open-label, clinical trial examined the effects of canagliflozin on albuminuria and eGFR decline using an individual pre-intervention eGFR slope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The effects of empagliflozin on measured glomerular filtration rate and estimated extracellular and plasma volumes in patients with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. Cardiovascular and Renal Outcomes with Ertugliflozin by Baseline Use of Renin-Angiotensin-Aldosterone System Inhibitors or Diuretics, Including Mineralocorticoid Receptor







Antagonist: Analyses from the VERTIS CV Trial - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Comparative Analysis of Ertugliflozin's Impact on Renal Hemodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3433122#comparative-study-of-ertugliflozin-s-effects-on-renal-hemodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com